![molecular formula C28H23NO5S B2920328 N-{1',2-dihydroxy-[1,2'-binaphthalene]-4'-yl}-4-ethoxybenzene-1-sulfonamide CAS No. 477498-57-0](/img/structure/B2920328.png)
N-{1',2-dihydroxy-[1,2'-binaphthalene]-4'-yl}-4-ethoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1’,2-dihydroxy-[1,2’-binaphthalene]-4’-yl}-4-ethoxybenzene-1-sulfonamide is a complex organic compound that features a binaphthalene core with hydroxyl groups and a sulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1’,2-dihydroxy-[1,2’-binaphthalene]-4’-yl}-4-ethoxybenzene-1-sulfonamide typically involves the following steps:
Oxidative Coupling: The initial step involves the oxidative coupling of β-naphthol using ferric chloride to form 2,2’-dihydroxy-1,1’-binaphthyl.
Sulfonamide Formation: The binaphthyl derivative is then reacted with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired product’s quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-{1’,2-dihydroxy-[1,2’-binaphthalene]-4’-yl}-4-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the binaphthalene core can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-{1’,2-dihydroxy-[1,2’-binaphthalene]-4’-yl}-4-ethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of advanced materials, including polymers and optical materials.
Mecanismo De Acción
The mechanism of action of N-{1’,2-dihydroxy-[1,2’-binaphthalene]-4’-yl}-4-ethoxybenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the binaphthalene core can form hydrogen bonds with active sites, while the sulfonamide group can interact with specific amino acid residues, leading to inhibition or modulation of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
®-(+)-1,1’-Bi(2-naphthol): A chiral compound used in asymmetric synthesis.
(S)-(-)-1,1’-Bi(2-naphthol): Another chiral compound with similar applications.
1,1’-Binaphthyl-2,2’-dihydroxy-5,5’-dicarboxylic acid: Used in host-guest chemistry.
Uniqueness
N-{1’,2-dihydroxy-[1,2’-binaphthalene]-4’-yl}-4-ethoxybenzene-1-sulfonamide is unique due to its combination of a binaphthalene core with hydroxyl groups and a sulfonamide moiety. This structural combination provides distinct chemical reactivity and potential for diverse applications in various scientific fields.
Propiedades
IUPAC Name |
4-ethoxy-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO5S/c1-2-34-19-12-14-20(15-13-19)35(32,33)29-25-17-24(28(31)23-10-6-5-9-22(23)25)27-21-8-4-3-7-18(21)11-16-26(27)30/h3-17,29-31H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWONICYIWIJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B2920246.png)
![4H-furo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B2920247.png)
![5-[(2,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2920248.png)
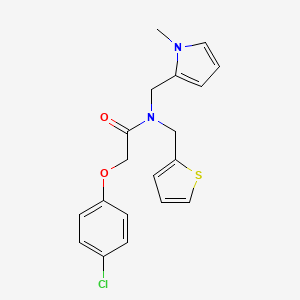

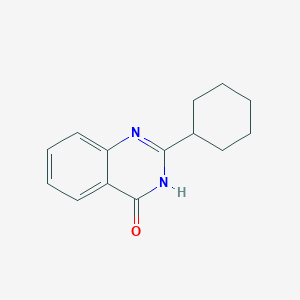
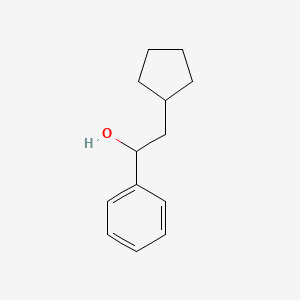
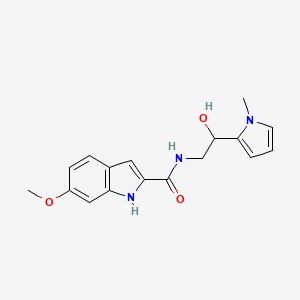
![N-benzyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2920257.png)
![2-(2H-1,3-benzodioxole-5-amido)-N-methyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide](/img/structure/B2920259.png)
![3-[(3,4-Dimethoxyphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2920260.png)
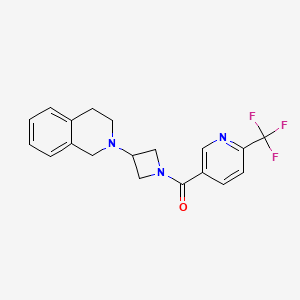
![5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2920267.png)

